molecular formula C21H25N5 B12006207 11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12006207
M. Wt: 347.5 g/mol
InChI Key: QXRWTWIXYRUJSK-UHFFFAOYSA-N
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Description

11-{[2-(Diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a polycyclic heteroaromatic compound featuring a cyclopenta[4,5]pyrido[1,2-a]benzimidazole core. Key structural attributes include:

  • Substituents: A 4-carbonitrile group, contributing to polarity and hydrogen-bonding capacity. A diethylaminoethylamino side chain at position 11, providing basicity and moderate lipophilicity.

Properties

Molecular Formula

C21H25N5

Molecular Weight

347.5 g/mol

IUPAC Name

16-[2-(diethylamino)ethylamino]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C21H25N5/c1-3-25(4-2)13-12-23-20-16-9-7-8-15(16)17(14-22)21-24-18-10-5-6-11-19(18)26(20)21/h5-6,10-11,23H,3-4,7-9,12-13H2,1-2H3

InChI Key

QXRWTWIXYRUJSK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2CCCC2=C(C3=NC4=CC=CC=C4N13)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.

    Cyclopenta Ring Formation: The cyclopenta ring is introduced through a cyclization reaction, which may involve the use of a cyclizing agent such as phosphorus oxychloride (POCl3) under reflux conditions.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the intermediate product with diethylaminoethyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Final Cyclization and Nitrile Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrocyclopenta ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance its binding affinity to these targets, while the benzimidazole core may interact with active sites or allosteric sites. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The target compound’s cyclopenta-fused core distinguishes it from simpler pyrido[1,2-a]benzimidazole derivatives. For example:

  • 11-Chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile () shares the cyclopenta core but replaces the aminoethylamino group with a chloro substituent, significantly altering electronic and solubility profiles .

Substituent Effects

Position 11 Modifications
Compound Name Substituent at Position 11 Molecular Weight (g/mol) Key Properties
Target Compound Diethylaminoethylamino ~300 (estimated) Basic (pKa ~8–9), moderate lipophilicity
11-Chloro analog () Chloro 267.713 Neutral, reduced solubility
11-(1-Piperidinyl) analog () Piperidinyl Not reported Basic (cyclic amine), higher polarity
  • Diethylaminoethylamino vs. Chloro: The aminoethylamino group enhances water solubility at physiological pH compared to the chloro analog, which is electron-withdrawing and hydrophobic .
  • Diethylamino vs.
Position 1 and 3 Modifications
  • 2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile () introduces allyl and methyl groups at positions 2 and 3, increasing steric bulk and altering metabolic stability .

Physicochemical Properties

  • Carbonitrile Group : Present in all compared compounds, this group enhances dipole interactions and may improve binding to enzymes or receptors.
  • Aminoethylamino Chains: The target’s diethylamino group increases lipophilicity (clogP ~2.5) compared to dimethylamino analogs (clogP ~1.8), affecting blood-brain barrier penetration .

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